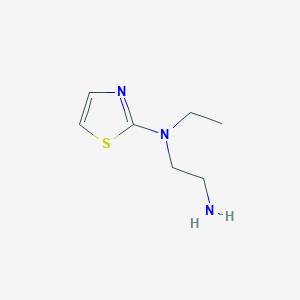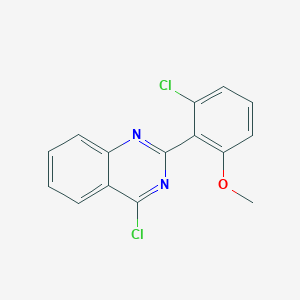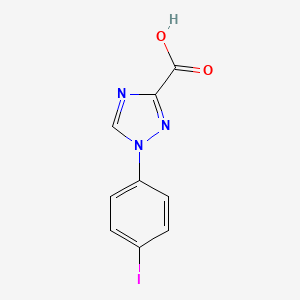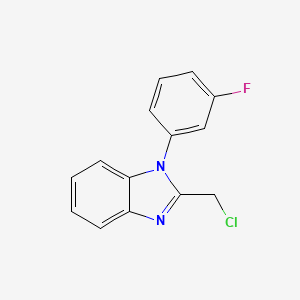
2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole
Overview
Description
2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole can be synthesized through a multi-step process. One common method involves the reaction of 3-fluoroaniline with o-phenylenediamine to form 1-(3-fluorophenyl)benzimidazole. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the benzimidazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
1-(3-Fluorophenyl)-1H-pyrazole: Contains a similar fluorophenyl group but with a pyrazole ring instead of benzimidazole.
1-(3-Fluorophenyl)-2-methylbenzimidazole: Similar structure with a methyl group instead of chloromethyl.
Uniqueness: 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole is unique due to the presence of both fluorine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential for diverse applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued exploration of its properties and applications will likely yield new insights and innovations.
Properties
Molecular Formula |
C14H10ClFN2 |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
2-(chloromethyl)-1-(3-fluorophenyl)benzimidazole |
InChI |
InChI=1S/C14H10ClFN2/c15-9-14-17-12-6-1-2-7-13(12)18(14)11-5-3-4-10(16)8-11/h1-8H,9H2 |
InChI Key |
GWBGRYRQWMFHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC(=CC=C3)F)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde](/img/structure/B8314900.png)

![[3-(Methoxymethoxy)-4-methylphenyl]acetonitrile](/img/structure/B8314917.png)
![1-(4-Fluoronaphthalen-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8314926.png)

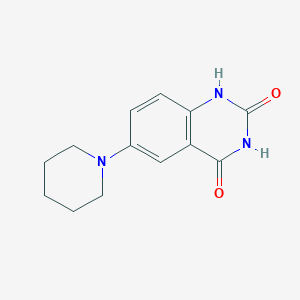
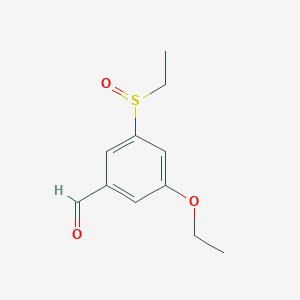
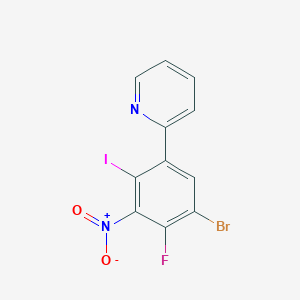
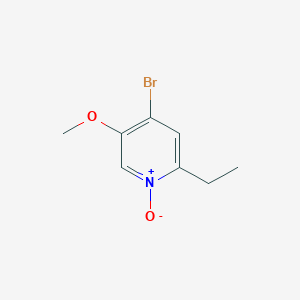
![3-[(Cyclopentylsulfonyl)methyl]aniline](/img/structure/B8314982.png)
